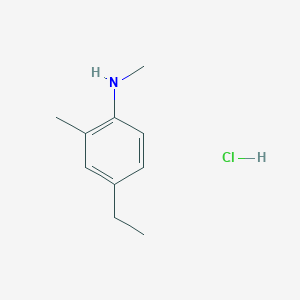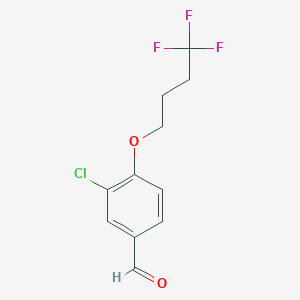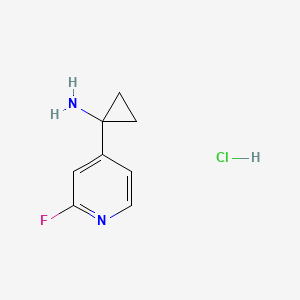![molecular formula C8H8N2O B12074329 Furo[3,2-c]pyridine-6-methanamine CAS No. 1262410-10-5](/img/structure/B12074329.png)
Furo[3,2-c]pyridine-6-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo[3,2-c]pyridine-6-methanamine is a heterocyclic compound that features a fused ring system combining furan and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-c]pyridine-6-methanamine typically involves multi-step procedures starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with furan intermediates under controlled conditions. For instance, a common synthetic route might involve the following steps:
Formation of the Pyridine Intermediate: Starting from a substituted pyridine, various functional groups are introduced to facilitate the subsequent cyclization.
Cyclization Reaction: The pyridine intermediate is then reacted with a furan derivative under acidic or basic conditions to form the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: Furo[3,2-c]pyridine-6-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine or furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the methanamine moiety.
Applications De Recherche Scientifique
Furo[3,2-c]pyridine-6-methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which Furo[3,2-c]pyridine-6-methanamine exerts its effects depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Furo[2,3-b]pyridine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrrolo[3,2-c]pyridine: Similar in structure but with a pyrrole ring instead of a furan ring.
Quinoline: A well-known heterocyclic compound with a fused benzene and pyridine ring.
Uniqueness: Furo[3,2-c]pyridine-6-methanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
1262410-10-5 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
furo[3,2-c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-8-6(5-10-7)1-2-11-8/h1-3,5H,4,9H2 |
Clé InChI |
XZBWBNQBZNQISJ-UHFFFAOYSA-N |
SMILES canonique |
C1=COC2=C1C=NC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)
![O-{2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12074277.png)





![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)
